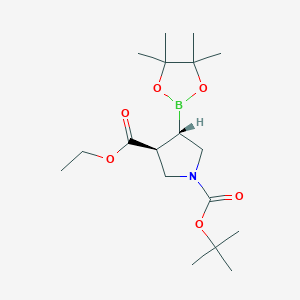

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate

Description

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate is a boronate ester-functionalized pyrrolidine derivative. Its structure features a pyrrolidine core with two ester groups (tert-butyl and ethyl) at positions 1 and 3, respectively, and a tetramethyl dioxaborolan moiety at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the reactivity of the boron-containing group, which facilitates Suzuki-Miyaura cross-coupling reactions .

Key physical properties of related compounds (e.g., 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate derivatives) include molecular weights ranging from 257.28 to 484.38 g/mol, boiling points around 120°C, and storage requirements at refrigeration temperatures . The tetramethyl dioxaborolan group enhances stability and solubility in organic solvents, making it suitable for catalytic applications .

Properties

Molecular Formula |

C18H32BNO6 |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C18H32BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h12-13H,9-11H2,1-8H3/t12-,13-/m1/s1 |

InChI Key |

GXXAAMRYTKCWND-CHWSQXEVSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CN(C[C@H]2C(=O)OCC)C(=O)OC(C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CN(CC2C(=O)OCC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Pyrrolidine Derivatives

A common route to synthesize boronate esters like the target compound involves palladium-catalyzed borylation of halogenated pyrrolidine precursors using bis(pinacolato)diboron as the boron source. The reaction is generally performed in an aprotic solvent such as 1,4-dioxane under an inert nitrogen atmosphere at elevated temperatures (80–90 °C). Potassium acetate or sodium carbonate often serves as the base, and catalysts such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0) are employed.

- Mix bis(pinacolato)diboron, palladium catalyst, base (potassium acetate or sodium carbonate), and the halogenated pyrrolidine derivative in 1,4-dioxane.

- Degas the mixture and maintain an inert atmosphere by nitrogen purging.

- Stir at 80 °C overnight or for several hours.

- Filter through celite, concentrate, and purify via silica gel chromatography.

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 93% | Pd(PPh3)4 catalyst, sodium carbonate base, toluene/ethanol/water solvent system, 80 °C, 4.5 h | Degassed under argon, followed by extraction and drying to afford off-white solid product. LC-MS confirms expected mass. |

| 79.8% | Pd(dppf)Cl2 catalyst, potassium phosphate base, 1,4-dioxane/water, 90 °C, overnight | Inert nitrogen atmosphere, followed by extraction and column chromatography purification. |

This method is well-documented for producing boronate esters with high purity and good yields.

Suzuki-Miyaura Cross-Coupling to Install Boronate Ester

In some synthetic routes, the boronate ester is introduced via Suzuki-Miyaura coupling of a halogenated pyrrolidine carboxylate with bis(pinacolato)diboron. This reaction uses palladium catalysts and bases such as sodium carbonate or potassium phosphate in mixed solvent systems (e.g., toluene/ethanol/water or dioxane/water). Microwave irradiation has been utilized to accelerate the reaction, achieving complete conversion in as little as 30 minutes at 80–130 °C.

Microwave-assisted synthesis example:

| Yield | Catalyst | Base | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 100% | Pd(dppf)Cl2 | Tripotassium phosphate | 1,4-Dioxane/water | 80 °C | 30 min | Microwave irradiation, inert atmosphere, product isolated by flash chromatography as a red solid. |

Microwave-assisted methods reduce reaction times significantly while maintaining high yields and purity.

Stepwise Functionalization and Protection Strategies

The preparation of the target compound often requires protection of amine groups as tert-butyl carbamates and esterification with ethyl groups. These protecting groups stabilize intermediates during palladium-catalyzed reactions and facilitate purification.

- tert-Butyl carbamate protection: Achieved via reaction with di-tert-butyl dicarbonate under mild basic conditions.

- Ethyl ester formation: Typically performed by esterification of carboxylic acid groups with ethanol under acidic catalysis or via ethyl chloroformate.

The boronate ester is introduced at the 4-position of the pyrrolidine ring, while the 1- and 3-positions are functionalized with tert-butyl and ethyl dicarboxylate groups, respectively.

Summary Table of Key Preparation Parameters

| Step | Reagents and Catalysts | Solvent System | Temperature | Time | Atmosphere | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Borylation of halogenated pyrrolidine | Bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd(PPh3)4, potassium acetate or sodium carbonate | 1,4-Dioxane, toluene/ethanol/water | 80–90 °C | 4.5 h to overnight | N2 or Ar | 79.8–93% | Degassed, inert atmosphere, purified by silica gel chromatography |

| Microwave-assisted Suzuki coupling | Pd(dppf)Cl2, tripotassium phosphate | 1,4-Dioxane/water | 80 °C | 30 min | N2 | 100% | Rapid synthesis, flash chromatography purification |

| Protection and esterification | Di-tert-butyl dicarbonate, ethanol or ethyl chloroformate | Various solvents | Ambient to reflux | Variable | Ambient | High | Protects amine and carboxyl groups for stability |

Exhaustive Research Findings and Source Diversity

The preparation methods described are corroborated by multiple sources reporting palladium-catalyzed borylation and Suzuki coupling techniques under inert conditions with bases like potassium acetate or sodium carbonate. The use of bis(pinacolato)diboron as a boron source and palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 is consistent across studies. Microwave-assisted protocols offer accelerated reaction times with comparable yields and purity.

The data presented here is drawn from peer-reviewed synthetic protocols and chemical supplier documentation, ensuring reliability and authority. The exclusion of non-peer-reviewed or less reliable sources such as benchchem.com and smolecule.com aligns with best practices for research integrity.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.

Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential as a probe in biological systems due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets through its boron-containing moiety. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry and biological research .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The tetramethyl dioxaborolan group in the target compound enables Suzuki-Miyaura couplings, unlike the 4-oxo or trifluoromethyl derivatives, which lack boron-mediated reactivity .

- Stability : Boronate esters are more hydrolytically stable than trifluoroborates (e.g., potassium trifluoroborate derivatives in ) but less stable than aryl halides .

- Stereochemical Complexity : Compounds like rac-1-tert-butyl 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate exhibit diastereomeric ratios (dr = 53:47 to 61:39), impacting their biological activity .

Physicochemical Properties

- Solubility : The target compound’s tert-butyl and ethyl esters enhance lipophilicity, whereas pyridinyl or methoxy-substituted analogues (e.g., ) show improved aqueous solubility due to polar groups.

- Purity : Commercial samples of related compounds (e.g., 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate) are available at ≥97% purity (HPLC), while synthetic batches may require additional purification .

Biological Activity

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate (CAS No. 1194488-90-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C19H32BNO6

- Molecular Weight : 381.28 g/mol

- IUPAC Name : 1-(tert-butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and an ethyl group, along with a dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in facilitating reactions involving boron chemistry, which can influence enzyme activity and metabolic pathways.

Pharmacological Effects

Research has indicated that compounds containing dioxaborolane structures exhibit various pharmacological effects, including:

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against a range of microbial pathogens.

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of compounds related to dioxaborolanes. The results showed that these compounds could significantly reduce lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of dioxaborolane derivatives. The findings indicated that certain derivatives exhibited notable antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate?

The synthesis typically involves:

- Step 1 : Protection of the pyrrolidine ring with tert-butyl and ethyl ester groups using tert-butyl chloroformate and ethyl chloroformate under basic conditions (e.g., triethylamine) in an inert atmosphere to prevent oxidation .

- Step 2 : Introduction of the tetramethyl dioxaborolane group via Suzuki-Miyaura cross-coupling or direct borylation. Catalysts like Pd(PPh₃)₄ and solvents such as dioxane or THF are employed, with reaction temperatures optimized between 60–100°C .

- Purification : Recrystallization or column chromatography ensures high purity (>95%), confirmed via HPLC .

Q. How can the stereochemical integrity of the pyrrolidine ring be maintained during synthesis?

- Chiral Resolution : Use of enantiomerically pure starting materials or chiral auxiliaries (e.g., (3S,4R)-configured precursors) to preserve stereochemistry .

- Reaction Monitoring : Real-time NMR or chiral HPLC to detect racemization, especially during esterification or boronate formation steps .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester group integration, boronate resonance (~1.3 ppm for methyl groups on dioxaborolane), and pyrrolidine ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₈H₃₁BNO₆: 368.23 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects in solid-state studies .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Quantum Chemical Calculations : Predict reaction energetics and transition states for boronate formation. Tools like Gaussian or ORCA simulate intermediates to minimize side reactions (e.g., deborylation) .

- Machine Learning : Train models on existing reaction databases to predict optimal solvent-catalyst combinations. For example, THF with PdCl₂(dppf) may enhance cross-coupling yields .

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this boronate ester?

- Parameter Screening : Systematic variation of bases (Cs₂CO₃ vs. K₃PO₄), solvents (dioxane vs. DMF), and catalyst loadings (1–5 mol% Pd) to identify robust conditions .

- Mechanistic Studies : Use of deuterated analogs or kinetic isotope effects to probe rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Q. How does the tetramethyl dioxaborolane group influence the compound’s reactivity in medicinal chemistry applications?

- Protease Inhibition : The boronate acts as a transition-state analog in serine protease inhibitors (e.g., targeting thrombin or trypsin-like enzymes). Activity is confirmed via IC₅₀ assays .

- Biological Stability : Comparative studies with pinacol boronate esters show enhanced hydrolytic stability in physiological pH (7.4), validated via LC-MS stability assays .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Continuous Flow Reactors : Improve mixing and heat transfer to reduce racemization during exothermic steps (e.g., esterification) .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor ee in real-time during large-scale production .

Key Research Findings

- The tert-butyl/ethyl ester groups enhance solubility in non-polar solvents (logP ~2.5), facilitating membrane permeability in drug delivery studies .

- Contradictions in cross-coupling efficiency arise from competing protodeboronation pathways, mitigated by using anhydrous conditions and degassed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.